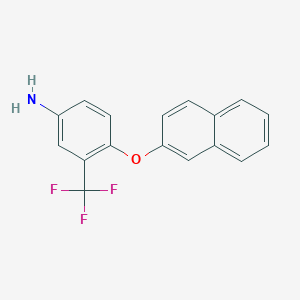

4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-yloxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO/c18-17(19,20)15-10-13(21)6-8-16(15)22-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,21H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRAIKCZBQKOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Functionalized Aromatic Amines and Aryloxy Derivatives

4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline belongs to the broad class of functionalized aromatic amines. Aniline (B41778) (aminobenzene) and its derivatives are fundamental building blocks in chemical synthesis. preprints.orgresearchgate.net They serve as precursors for a vast array of products, including polymers, dyes, agricultural chemicals, and notably, pharmaceuticals. researchgate.netnih.gov The reactivity of the amino group and the potential for substitution on the aromatic ring make aniline a versatile scaffold for creating complex molecules with tailored properties. preprints.orgrsc.org

Strategic Importance of Trifluoromethyl and Naphthyloxy Moieties in Molecular Design

The specific combination of trifluoromethyl and naphthyloxy groups on the aniline (B41778) scaffold is a deliberate design choice, leveraging the distinct and advantageous properties of each moiety.

The trifluoromethyl (-CF3) group is a highly valued substituent in medicinal chemistry. nbinno.combohrium.com Its introduction into a molecule can profoundly alter its physicochemical properties. wikipedia.orgnih.gov Key benefits include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation. This can increase a drug candidate's half-life in the body. mdpi.com

Increased Lipophilicity : The trifluoromethyl group is lipophilic, which can improve a molecule's ability to cross cell membranes, a crucial factor for bioavailability. nbinno.commdpi.com

Modulation of Electronic Properties : As a strong electron-withdrawing group, the -CF3 group can significantly influence the acidity or basicity of nearby functional groups, which can be critical for binding to biological targets. nbinno.comwikipedia.org

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro, allowing chemists to fine-tune a molecule's steric and electronic profile to optimize its activity. wikipedia.org

The naphthyloxy moiety , derived from naphthalene (B1677914), also offers several strategic advantages in molecular design. Naphthalene is a bicyclic aromatic hydrocarbon that serves as a scaffold for many FDA-approved drugs. nih.govijpsjournal.com Its inclusion in a molecular structure can:

Provide a Large, Rigid Scaffold : The extended aromatic system of naphthalene can engage in beneficial π-π stacking interactions with biological targets like enzymes or receptors. nih.gov

Influence Pharmacological Activity : Naphthalene derivatives are associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijpsjournal.com

Enhance Target Affinity : The size and shape of the naphthyloxy group can contribute to a molecule's specificity and binding affinity for its intended biological partner. nih.gov

The strategic placement of these two powerful functional groups on an aniline ring creates a molecule with a high potential for novel biological activity and utility in materials science.

Contemporary Research Challenges and Opportunities Pertaining to Complex Aniline Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, readily available starting materials. For this compound, two primary disconnections are considered the most logical.

The first key disconnection is the carbon-oxygen (C-O) ether bond. This bond cleavage suggests two possible synthetic routes:

Route A: Coupling of a 4-substituted-3-(trifluoromethyl)aniline derivative (where the substituent is a good leaving group, like a halogen) with 2-naphthol (B1666908).

Route B: Coupling of 4-amino-2-(trifluoromethyl)phenol (B189850) with a suitable 2-naphthyl derivative possessing a leaving group.

The second logical disconnection is at the carbon-nitrogen (C-N) bond of the aniline group. More practically, this bond is often formed in the final step by the reduction of a nitro group precursor. This leads to a retrosynthetic pathway where the key intermediate is a 4-(2-naphthyloxy)-3-(trifluoromethyl)nitrobenzene.

Combining these approaches, a common and effective strategy involves:

Synthesizing a 4-halo-3-(trifluoromethyl)nitrobenzene intermediate.

Performing a nucleophilic aromatic substitution (SNAr) reaction with 2-naphthol to form the diaryl ether.

Reducing the nitro group to the target aniline.

This pathway is often preferred because the strongly electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring for the crucial SNAr step.

Approaches to Trifluoromethylated Aniline Precursors

The creation of trifluoromethylated aromatic compounds often begins with precursors bearing a trichloromethyl (-CCl₃) group. A robust industrial method involves the nitration of a substituted benzotrichloride (B165768), followed by a halogen exchange (halex) reaction. google.com

A general process can be described as follows:

Nitration: A substituted benzotrichloride is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. google.com

Fluorination: The resulting nitrobenzotrichloride is then treated with anhydrous hydrofluoric acid (HF) to convert the -CCl₃ group into the desired -CF₃ group. google.com

This method provides a pathway to various nitrobenzotrifluoride isomers, which are precursors to the corresponding anilines. For instance, starting with 3-chlorobenzotrichloride, one can synthesize precursors for 4-chloro-3-(trifluoromethyl)aniline (B120176).

Direct halogenation of unprotected anilines is also a viable strategy. For example, copper(II) halides have been used for the regioselective chlorination and bromination of anilines under mild conditions, often favoring the para-substituted product. beilstein-journals.org

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield | Reference |

| Benzotrichloride | H₂SO₄, HNO₃ | Anhydrous HF | 4-Nitrobenzotrifluoride | >99% purity | google.com |

| 3-Trifluoromethylaniline | CuCl₂ | Ionic Liquid | 4-Chloro-3-(trifluoromethyl)aniline | 94% | beilstein-journals.org |

This table presents examples of reactions used to generate halogenated and trifluoromethylated precursors.

The reduction of an aromatic nitro group is a fundamental and widely used transformation for the synthesis of anilines. acs.org This step is typically performed towards the end of the synthetic sequence. A variety of reducing agents and conditions can be employed, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org

Commonly used methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Acid Systems: Classic methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.com The Fe/HCl system is particularly common on an industrial scale.

Other Reagents: Tin(II) chloride (SnCl₂) is a mild reducing agent that is tolerant of many functional groups. commonorganicchemistry.com Sodium hydrosulfite can also be used for this transformation. wikipedia.org

Recent advancements include electrochemical reduction methods, which offer a greener alternative for converting nitrobenzotrifluorides to the corresponding anilines. acs.org

| Reducing Agent | Conditions | Substrate Compatibility | Reference |

| H₂/Pd/C | Hydrogen atmosphere, various solvents | Highly efficient, but can reduce other groups (alkenes, alkynes, etc.) | commonorganicchemistry.com |

| Fe/Acid | Refluxing acid (e.g., HCl, Acetic Acid) | A classic, robust, and cost-effective method | wikipedia.orgcommonorganicchemistry.com |

| SnCl₂ | Acidic or alcoholic solvent | Mild conditions, good functional group tolerance | commonorganicchemistry.com |

| Electrochemical | Divided electrolysis cell, acidic electrolyte | Avoids harsh chemical reagents | acs.org |

This table summarizes common methods for the reduction of aromatic nitro compounds to anilines.

Strategies for Introducing the Naphthyloxy Moiety

The formation of the diaryl ether bond is the final key step in assembling the backbone of this compound.

One major pathway for aryl ether synthesis is the coupling of a phenol (B47542) with an aryl halide, often catalyzed by a transition metal. The Ullmann condensation, a classic copper-catalyzed reaction, is a well-established method for this purpose. organic-chemistry.org Modern variations of this reaction utilize various ligands and copper sources to improve yields and reaction conditions.

The synthesis could proceed via the coupling of 4-amino-2-(trifluoromethyl)phenol with a 2-halonaphthalene. However, a more common strategy involves coupling 2-naphthol with an activated aryl halide. Copper-catalyzed cross-coupling reactions, often using ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline, can facilitate the etherification of aryl iodides and bromides with alcohols and phenols under relatively mild conditions. organic-chemistry.org Palladium-catalyzed reactions have also been developed that show high efficiency for coupling aryl halides with alcohols. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

In the synthesis of this compound, the precursor 4-halo-3-(trifluoromethyl)nitrobenzene is an ideal substrate for SNAr. The trifluoromethyl group and, more importantly, the nitro group are potent electron-withdrawing groups. When positioned ortho and para to the leaving group (the halogen), they strongly stabilize the negative charge of the Meisenheimer complex through resonance, thereby accelerating the reaction. wikipedia.orgmasterorganicchemistry.com

The reaction involves the attack of the 2-naphthoxide ion (formed by treating 2-naphthol with a base like potassium carbonate or sodium hydride) on the carbon atom bearing the halogen. This is followed by the expulsion of the halide ion to yield the diaryl ether product, 4-(2-naphthyloxy)-3-(trifluoromethyl)nitrobenzene. The final step, as previously described, is the reduction of the nitro group to the desired aniline. The high efficiency and predictability of the SNAr reaction make this pathway a preferred synthetic route.

Copper-Catalyzed Coupling Reactions

The formation of the diaryl ether linkage in this compound and its analogs is predominantly achieved through copper-catalyzed cross-coupling reactions, most notably the Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

The synthesis of the target molecule typically involves the reaction of 2-naphthol with an appropriately substituted 4-halo-3-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline or 4-bromo-3-(trifluoromethyl)aniline. The choice of catalyst, ligand, base, and solvent significantly influences the reaction's efficiency and yield.

Key Components of the Reaction:

Copper Catalyst: Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are commonly employed. Copper(II) salts can also be used and are often reduced in situ.

Ligands: The use of ligands can significantly accelerate the reaction and allow for milder reaction conditions. Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and acetylacetonates. The ligand choice can be critical for achieving high yields, especially with challenging substrates.

Base: A variety of bases can be used, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being the most common. The base is crucial for the deprotonation of the phenol, forming the more nucleophilic phenoxide.

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and pyridine (B92270) are often used to facilitate the reaction at elevated temperatures.

Illustrative Reaction Conditions:

While a specific, detailed synthesis of this compound is not extensively reported in publicly available literature, the general conditions for similar Ullmann-type diaryl ether syntheses can be extrapolated. For instance, the coupling of a phenol with an aryl bromide can be achieved using a catalytic amount of CuI, a ligand such as 1,10-phenanthroline, and a base like K₂CO₃ in a solvent like DMF at temperatures ranging from 120 to 160 °C. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the aryl halide.

Table 1: Representative Conditions for Copper-Catalyzed Diaryl Ether Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 140-160 |

| CuBr | L-Proline | Cs₂CO₃ | DMSO | 120-140 |

| Cu₂O | Salicylaldoxime | K₃PO₄ | Dioxane | 100-120 |

Stereoselective Synthesis Considerations

The potential for stereoisomerism in this compound arises from the possibility of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the case of diaryl ethers, restricted rotation around the C-O-C bonds can lead to stable, non-interconverting enantiomers if the substituents on the aromatic rings are sufficiently bulky.

The key factors determining the existence of stable atropisomers are the steric bulk of the substituents ortho to the ether linkage. In this compound, the trifluoromethyl group is in an ortho position on the aniline ring. The trifluoromethyl group is known to have a significant steric effect. On the other ring system, the ether linkage is at the 2-position of the naphthalene (B1677914) ring, which also contributes to the steric environment around the C-O-C bond.

The rotational barrier of the C-O bond in diaryl ethers is influenced by the size and nature of these ortho substituents. While there is no specific data available for the rotational barrier of this compound, studies on similarly substituted diaryl ethers suggest that the presence of a bulky group like a trifluoromethyl group ortho to the ether linkage can significantly hinder rotation. For atropisomerism to be observable at room temperature, the rotational energy barrier typically needs to be above 23 kcal/mol.

The synthesis of a single enantiomer of an atropisomeric diaryl ether requires a stereoselective synthetic method. Several strategies have been developed for the atroposelective synthesis of chiral biaryls and related compounds, which could potentially be adapted for molecules like this compound. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the bond-forming reaction. For instance, copper-catalyzed asymmetric Ullmann couplings using chiral ligands have been reported for the synthesis of some axially chiral diaryl ethers.

Green Chemistry Principles in the Synthesis of Naphthyloxy-Trifluoromethyl Anilines

The application of green chemistry principles to the synthesis of diaryl ethers, including this compound and its analogs, aims to reduce the environmental impact of the chemical processes. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and the development of recyclable catalysts.

Alternative Solvents: Traditional solvents used in Ullmann condensations, such as DMF and DMSO, have environmental and health concerns. Research has focused on identifying greener alternatives. Water, ionic liquids, and biosourced solvents are being explored as potential replacements. For copper-catalyzed couplings, the use of water as a solvent, often with the aid of surfactants or phase-transfer catalysts, has been demonstrated for certain substrates.

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a powerful tool for improving energy efficiency in chemical reactions. Microwave irradiation can lead to rapid heating and significantly reduced reaction times compared to conventional heating methods. This can also lead to higher yields and cleaner reaction profiles. The application of microwave-assisted heating to the copper-catalyzed synthesis of diaryl ethers has been shown to be effective, offering a more sustainable approach.

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the chemical environment of each magnetically active nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and naphthalene rings, as well as a signal for the amine (-NH₂) protons. The protons on the aniline ring will exhibit splitting patterns influenced by their neighboring protons and the electron-withdrawing trifluoromethyl group. The naphthyloxy protons will present a complex set of signals characteristic of a 2-substituted naphthalene system.

¹³C NMR: The carbon-13 NMR spectrum will reveal the chemical shifts of all carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons of the aromatic rings will appear in the typical downfield region, with their specific shifts influenced by the substituents.

¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a singlet for the -CF₃ group, as there are no neighboring fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group.

Table 1: Predicted NMR Data for this compound

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Aromatic-H (Aniline) | 6.5 - 7.5 | Complex splitting patterns due to coupling and substituent effects. |

| Aromatic-H (Naphthyl) | 7.2 - 8.0 | Characteristic signals for a 2-substituted naphthalene ring. | |

| -NH₂ | 3.5 - 4.5 | Broad singlet, position dependent on solvent and concentration. | |

| ¹³C NMR | Aromatic-C | 110 - 160 | Signals for all aromatic carbons, influenced by substituents. |

| C-CF₃ | 120 - 130 | Quartet due to ¹J(C-F) coupling. | |

| CF₃ | ~125 | Quartet in the ¹³C spectrum. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic rings, C-F stretching of the trifluoromethyl group, and C-O-C stretching of the ether linkage.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Technique | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| FT-IR | N-H Stretch (asymmetric) | 3450 - 3500 | Medium |

| N-H Stretch (symmetric) | 3350 - 3400 | Medium | |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | |

| C=C Aromatic Stretch | 1500 - 1600 | Strong | |

| C-N Stretch | 1250 - 1350 | Medium | |

| C-O-C Stretch | 1200 - 1250 | Strong | |

| C-F Stretch | 1100 - 1200 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₂F₃NO), HRMS would provide an accurate mass measurement of the molecular ion, confirming its molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂F₃NO |

| Theoretical Exact Mass | 303.0871 g/mol |

| Expected Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is used to analyze its chromophoric system. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* transitions within the aniline and naphthalene aromatic systems.

Table 4: Predicted UV-Vis Spectroscopy Data

| Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Methanol or Ethanol | ~230 - 250 | π-π* (Naphthalene) |

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing

Table 5: Predicted Crystallographic Data (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (Examples) |

| Key Bond Lengths (Å) | C-N: ~1.40, C-O: ~1.37, C-C (aromatic): ~1.39, C-F: ~1.34 |

| Key Bond Angles (°) | C-N-H: ~115, C-O-C: ~118 |

Computational Chemistry and Theoretical Investigation of 4 2 Naphthyloxy 3 Trifluoromethyl Aniline

Quantum Chemical Calculations for Optimized Geometries and Electronic Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure of 4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline. nih.gov Methodologies such as DFT with Becke's three-parameter hybrid functional (B3LYP) combined with a substantial basis set like 6-311++G(d,p) are commonly used for such analyses. nih.govbookpi.org This approach allows for the determination of the molecule's most stable three-dimensional arrangement, known as its optimized geometry.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes based on typical values for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (Aniline) | ~1.40 Å |

| Bond Length | C-O (Ether) | ~1.37 Å |

| Bond Length | C-CF3 | ~1.51 Å |

| Bond Angle | C-O-C (Ether) | ~118° |

| Dihedral Angle | C-C-O-C | Variable |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the chemical reactivity of a molecule. journaleras.com It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich or electron-poor.

In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. journaleras.com For this compound, the MEP surface would likely show significant negative potential around the nitrogen atom of the amine group and the oxygen atom of the ether linkage, due to their lone pairs of electrons. The highly electronegative fluorine atoms of the trifluoromethyl group would also create a localized region of negative potential. Positive potential would be expected around the hydrogen atoms of the amine group and the aromatic rings, making them potential sites for nucleophilic interaction. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions that contribute to molecular stability. nih.gov This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2).

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions This table presents hypothetical data for illustrative purposes.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N | π(C-C)phenyl | n → π | High |

| LP(2) O | π(C-C)phenyl | n → π | Moderate |

| π(C-C)phenyl | σ(C-F)CF3 | π → σ | Moderate |

| LP(2) O | π(C-C)naphthyl | n → π | Moderate |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is central to describing a molecule's electronic properties and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. biomedres.us

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. biomedres.us A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and naphthyloxy portions of the molecule, while the LUMO would likely be distributed over the trifluoromethyl-substituted phenyl ring, which acts as an electron-withdrawing group. acs.org The HOMO-LUMO gap for similar aromatic compounds can range from 4 to 5 eV. researchgate.netsamipubco.com From these energies, important chemical descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated. jmaterenvironsci.com

Table 3: Calculated Quantum Chemical Descriptors This table presents hypothetical data for illustrative purposes.

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | ~ -5.8 |

| LUMO Energy (ELUMO) | - | ~ -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.6 |

| Ionization Potential (I) | -EHOMO | ~ 5.8 |

| Electron Affinity (A) | -ELUMO | ~ 1.2 |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.5 |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.3 |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. bookpi.org For this compound, theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated. nih.gov These calculations yield harmonic vibrational frequencies that correspond to specific molecular motions, such as N-H stretching of the amine group, C-O-C stretching of the ether linkage, C-F stretching of the trifluoromethyl group, and various aromatic C-H and C=C vibrations. chemicalbook.com Theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.net

Furthermore, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which provides information about UV-visible absorption wavelengths (λmax) and oscillator strengths, corresponding to the electronic excitations within the molecule. nih.gov

Table 4: Illustrative Predicted Vibrational Frequencies This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| N-H Asymmetric Stretch | -NH2 | ~3500 |

| N-H Symmetric Stretch | -NH2 | ~3400 |

| Aromatic C-H Stretch | Aryl Rings | 3100-3000 |

| Aromatic C=C Stretch | Aryl Rings | 1600-1450 |

| C-O-C Asymmetric Stretch | Ether | ~1250 |

| C-F Stretch | -CF3 | 1150-1100 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time. nih.gov For a molecule like this compound, which has several rotatable bonds (particularly around the ether linkage), MD simulations are essential for exploring its conformational landscape. aip.org

An MD simulation would track the atomic motions of the molecule over a period of nanoseconds, revealing the different conformations accessible at a given temperature. rsc.org This is particularly important for understanding how the large naphthyloxy group and the trifluoromethylaniline moiety orient themselves relative to each other. Analysis of the simulation trajectory can identify the most populated conformational states and the energy barriers for transitioning between them. aip.org Such information is crucial for understanding how the molecule's shape can influence its interactions in a dynamic environment.

Structure Activity Relationship Sar Paradigms in Naphthyloxy Trifluoromethyl Aniline Systems

Impact of the Trifluoromethyl Group on Electronic and Steric Properties

The trifluoromethyl (CF3) group, positioned ortho to the naphthyloxy moiety and meta to the aniline's amino group, profoundly influences the molecule's physicochemical profile. Its effects are twofold, involving significant electronic and steric alterations.

Electronic Properties: The CF3 group is a powerful electron-withdrawing group due to the high electronegativity of its three fluorine atoms. mdpi.com This property significantly decreases the electron density of the attached aromatic ring. mdpi.com In the context of the aniline (B41778) moiety, this strong inductive effect reduces the basicity of the amino group. The withdrawal of electron density from the nitrogen atom makes its lone pair less available for protonation. This modulation of pKa can be critical for the molecule's interaction with biological targets and its pharmacokinetic properties. Furthermore, the deactivation of the aromatic ring by the CF3 group can enhance metabolic stability by making the ring less susceptible to oxidative metabolism. mdpi.com

The table below summarizes the key properties imparted by the trifluoromethyl group.

| Property | Description | Consequence for 4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline |

| Electronic Effect | Strong electron-withdrawing nature. mdpi.com | Decreases basicity (pKa) of the amino group; modulates electrostatic interactions with targets. |

| Metabolic Stability | Deactivates the aromatic ring towards oxidation. mdpi.com | Increases resistance to metabolic degradation, potentially prolonging biological half-life. |

| Lipophilicity | Increases the molecule's lipophilicity (Hansch π value of +0.88). mdpi.com | Enhances membrane permeability and can improve binding to hydrophobic pockets of target proteins. |

| Steric Hindrance | Bulkier than a methyl group, creating local steric congestion. mdpi.comdocumentsdelivered.com | Influences molecular conformation, can enhance binding affinity and selectivity, and provides steric shielding. |

Role of the Naphthyloxy Scaffold in Molecular Recognition

The naphthyloxy component serves as a large, rigid, and hydrophobic scaffold, which is a key feature in many pharmacologically active molecules. nih.gov Naphthalene-based structures are recognized for their ability to engage in various non-covalent interactions that are essential for molecular recognition.

Positional Isomerism and Substituent Effects on Reactivity

The specific arrangement of substituents on the aniline ring—a 1-amino, 2-(trifluoromethyl), 4-(2-naphthyloxy) pattern—is critical to its chemical reactivity and biological function. Altering the position of these groups would likely lead to vastly different properties.

Amino Group (Position 1): As the primary amine, this group is a key site for hydrogen bonding and potential salt bridge formation. Its reactivity as a nucleophile is modulated by the electronic effects of the other substituents.

Trifluoromethyl Group (Position 3): Placing the electron-withdrawing CF3 group meta to the amino group significantly reduces the latter's nucleophilicity and basicity. researchgate.net An ortho or para placement would exert an even stronger deactivating effect through resonance. The meta position allows for a balance of electronic modulation without completely suppressing the amino group's reactivity.

For instance, moving the CF3 group to the 2-position would place it ortho to the amino group, introducing potential intramolecular hydrogen bonding and significant steric hindrance that could drastically alter its interaction with binding partners. researchgate.net Similarly, changing the naphthyloxy linkage from the 2-position to the 1-position on the naphthalene (B1677914) ring would alter the angle and vector of this large substituent, impacting how it fits into a receptor. researchgate.net

Conformational Flexibility and Its Influence on Binding Interactions

The conformational flexibility is significantly constrained by the bulky trifluoromethyl group located ortho to the ether linkage. nih.gov Steric clashes between the CF3 group and the naphthalene ring will restrict the range of accessible dihedral angles, favoring non-planar (twisted) ground-state conformations. nih.govsnnu.edu.cn This predefined conformational bias can be advantageous in drug design, as it may pre-organize the molecule into a shape that is complementary to the target's binding site, reducing the entropic penalty upon binding. acs.org

The ability of the molecule to adopt a specific, low-energy conformation that perfectly fits the topology of a binding site is crucial for high-affinity interactions. nih.gov The interplay between the rotational freedom of the ether bond and the steric constraints imposed by the ortho-CF3 group dictates the molecule's accessible conformational space, which in turn governs its binding versatility and selectivity. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. jetir.org For a series of analogues based on the this compound scaffold, QSAR models can be invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.govrutgers.edu

A QSAR study for this class of compounds would involve several steps:

Data Set Generation: Synthesizing a library of derivatives with variations at specific positions (e.g., substitutions on the aniline or naphthalene rings).

Descriptor Calculation: Calculating a range of molecular descriptors for each compound. These descriptors quantify various physicochemical properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms to build a mathematical model that links the descriptors to the observed biological activity (e.g., IC50 values). physchemres.org

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds. nih.govnih.gov

The table below lists relevant descriptors that would be critical in a QSAR model for this molecular system.

| Descriptor Class | Specific Descriptors | Relevance to Naphthyloxy-Trifluoromethyl Aniline Systems |

| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges | Quantifies the electron-withdrawing/donating effects of substituents, influencing electrostatic interactions. jetir.org |

| Steric | Molar refractivity (MR), Taft steric parameters (Es), Molecular volume | Describes the size and shape of substituents, crucial for understanding how they fit into a binding site. |

| Hydrophobic | LogP, π constants | Accounts for the lipophilicity of the molecule, which affects membrane transport and hydrophobic interactions with the target. beilstein-journals.org |

| Topological | Connectivity indices (e.g., Kier & Hall), Shape indices | Encodes information about the molecule's structure, branching, and overall shape. |

| Quantum Chemical | HOMO/LUMO energies, Electrostatic potential maps | Provides detailed insight into the electronic structure and reactivity of the molecule. researchgate.net |

By developing a robust QSAR model, researchers can rationalize the observed SAR and make informed decisions to optimize potency, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery process. jetir.orgnih.gov

Molecular Interactions and Docking Studies of 4 2 Naphthyloxy 3 Trifluoromethyl Aniline and Derivatives

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a crucial step in understanding the mechanism of action of a potential drug molecule. For 4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline, this profiling would involve identifying the types of non-covalent interactions it can form with protein targets. These interactions are fundamental to the stability of a ligand-protein complex and determine the ligand's binding affinity and specificity.

The chemical structure of this compound allows for a variety of interactions:

Hydrogen Bonds: The primary amine (-NH2) group is a potent hydrogen bond donor. The oxygen atom in the ether linkage and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The bulky and aromatic naphthyl ring, as well as the trifluoromethyl-substituted benzene ring, can engage in significant hydrophobic interactions with nonpolar residues in a protein's binding pocket.

π-Stacking: The aromatic nature of both the naphthyl and aniline (B41778) rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The trifluoromethyl group can participate in halogen bonding, a less common but significant interaction in medicinal chemistry.

Systematic profiling of these potential interactions can be achieved through various experimental and computational methods. Techniques such as thermal proteome profiling and affinity-driven purification can help identify protein targets from a complex biological sample. nih.gov Computational tools like the Protein-Ligand Interaction Profiler (PLIP) can then be used to analyze the specific types of non-covalent interactions formed between the ligand and its identified protein targets. nih.gov

Molecular Docking Simulations for Binding Affinity Prediction with Model Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. niscpr.res.in These simulations are instrumental in predicting the binding affinity and understanding the binding mode of a ligand. For this compound and its derivatives, docking studies can be performed against various model protein targets to explore their therapeutic potential.

Given the structural similarities of this compound to known kinase inhibitors, a likely model target would be the ATP-binding site of protein kinases. For instance, many epidermal growth factor receptor (EGFR) inhibitors feature a 4-anilinoquinazoline scaffold, where the aniline moiety binds deep within the ATP pocket. mdpi.com The this compound could potentially mimic this interaction.

A typical molecular docking workflow would involve:

Preparation of the 3D structure of the ligand and the protein receptor.

Defining the binding site or "docking box" on the receptor.

Running the docking algorithm to generate various binding poses of the ligand.

Scoring and ranking the poses based on their predicted binding affinities (e.g., in kcal/mol).

Table 1: Predicted Binding Affinities of this compound Derivatives with a Model Kinase Target (Hypothetical Data)

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Parent Compound | This compound | -8.5 | Met793, Leu718, Cys797 |

| Derivative A | Replacement of Naphthyloxy with Phenoxy | -7.2 | Met793, Leu718 |

| Derivative B | Removal of Trifluoromethyl group | -6.8 | Leu718, Cys797 |

| Derivative C | Addition of a hydroxyl group to the Naphthyl ring | -9.1 | Met793, Leu718, Cys797, Asp855 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.

For the this compound-protein complex, an MD simulation would typically be run for several nanoseconds. The trajectory of the simulation would be analyzed to determine:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position in the binding pocket. A stable complex will show minimal fluctuations in RMSD.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are more flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over the simulation time, indicating the stability of these key interactions.

Such simulations can validate the binding poses predicted by docking and provide deeper insights into the energetic and conformational aspects of the ligand-protein interaction. A study on antimalarial derivatives of 2-anilino 4-amino substituted quinazolines utilized dynamic simulation analysis to confirm the stability of the ligand-protein complex over the simulation time. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model could be generated based on its key interaction features identified from docking and MD simulations.

A hypothetical pharmacophore model for this compound might include:

A hydrogen bond donor feature (from the -NH2 group).

One or more hydrogen bond acceptor features (from the ether oxygen and/or fluorine atoms).

Two aromatic/hydrophobic regions (representing the naphthyl and trifluoromethyl-phenyl rings).

Once a reliable pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify other molecules with similar pharmacophoric features. This is a powerful approach for discovering novel compounds with potentially similar or improved biological activity.

Binding Site Analysis and Identification of Key Residues

A detailed analysis of the binding site reveals the specific amino acid residues that are crucial for the interaction with this compound. This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective derivatives.

Based on docking and MD simulations, a list of key interacting residues can be compiled. For a kinase target, these often include:

Hinge Region Residues: The aniline moiety would likely form hydrogen bonds with the backbone atoms of the hinge region, a common binding motif for kinase inhibitors.

Hydrophobic Pocket Residues: The naphthyl group would likely occupy a hydrophobic pocket, interacting with residues such as leucine, valine, and isoleucine.

Gatekeeper Residue: The trifluoromethyl group might interact with the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket. The nature of this interaction can be critical for inhibitor selectivity.

Structure-activity relationship (SAR) studies on related quinazoline derivatives have shown that substitutions on the aniline ring significantly impact the inhibitory activity against kinases like EGFR. mdpi.com For example, the presence and position of a trifluoromethyl group can drastically alter the binding affinity. mdpi.com A thorough binding site analysis for this compound would guide the rational design of new analogs with improved pharmacological profiles.

Exploration of Chemical Reactivity and Derivatization Strategies for 4 2 Naphthyloxy 3 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions on the Naphthyl and Aniline (B41778) Rings

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. The regiochemical outcome of such reactions on 4-(2-naphthyloxy)-3-(trifluoromethyl)aniline depends on the directing effects of the substituents on both the aniline and naphthyl rings.

Aniline Ring Reactivity: The aniline ring is substituted with three groups possessing distinct electronic properties:

Amino (-NH₂): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. byjus.comwikipedia.org

Naphthyloxy (-O-Naphthyl): An activating group and an ortho, para-director, also through resonance donation from the ether oxygen.

Trifluoromethyl (-CF₃): A strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. lkouniv.ac.in

The directing effects of these substituents are competitive. The amino group is one of the strongest activating groups, and its influence is expected to dominate the regioselectivity of substitution on the aniline ring. lkouniv.ac.in The position para to the amino group is occupied by the naphthyloxy substituent. The position ortho to the amino group at C-3 is blocked by the trifluoromethyl group. Therefore, the most probable site for electrophilic attack is the C-5 position, which is ortho to the powerfully directing amino group and meta to the deactivating trifluoromethyl group.

In reactions like nitration, direct treatment with mixed acids can lead to the formation of a meta-directing anilinium ion, complicating the product distribution. byjus.com A common strategy to control reactivity and ensure selective substitution is the temporary protection of the amino group, for instance, by acylation to form an acetanilide (B955). This moderates the activating effect and sterically hinders the ortho position, often favoring para substitution. A similar strategy is employed in the preparation of 4-nitro-3-trifluoromethylaniline from m-trifluoromethylaniline, which involves nitration of the corresponding acetanilide intermediate. google.comchemicalbook.com

Naphthyl Ring Reactivity: The 2-naphthyloxy substituent is also an aromatic system susceptible to electrophilic attack. The ether oxygen activates the naphthyl ring, directing incoming electrophiles primarily to the C-1 and C-3 positions (ortho to the linkage) and the C-6 and C-8 positions (peri positions that are electronically analogous to para). However, the aniline ring, being highly activated by the amino group, is expected to be significantly more reactive towards electrophiles than the naphthyl ring. Therefore, substitution is more likely to occur on the aniline moiety under controlled conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Aniline Ring

| Electrophile (E⁺) | Predicted Major Product | Rationale |

| Br₂/FeBr₃ | 5-Bromo-4-(2-naphthyloxy)-3-(trifluoromethyl)aniline | The -NH₂ group directs ortho. The C-5 position is sterically accessible and electronically favored. |

| HNO₃/H₂SO₄ | Mixture including 5-Nitro-4-(2-naphthyloxy)-3-(trifluoromethyl)aniline | Direct nitration can be complex due to anilinium ion formation. Protection of the -NH₂ group would improve selectivity. byjus.com |

| SO₃/H₂SO₄ | 5-Amino-2-(2-naphthyloxy)-3-(trifluoromethyl)benzenesulfonic acid | Sulfonation occurs at the most activated and accessible position. |

Modifications at the Aniline Nitrogen: Acylation, Alkylation, and Arylation

The nitrogen atom of the primary amino group is a key site for derivatization, allowing for the introduction of a wide range of functionalities through acylation, alkylation, and arylation.

Acylation: The aniline nitrogen readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amides. For example, reaction with acetyl chloride would yield N-[4-(2-naphthyloxy)-3-(trifluoromethyl)phenyl]acetamide. This transformation is not only a route to new derivatives but is also a crucial synthetic strategy for temporarily diminishing the activating effect of the amino group during subsequent reactions like electrophilic aromatic substitution. google.com

Alkylation: N-alkylation can be achieved using alkyl halides. The synthesis of N-methylated or N,N-dimethylated trifluoromethyl anilines is a known transformation. rsc.org These reactions typically require a base to deprotonate the aniline nitrogen, increasing its nucleophilicity.

Arylation: The introduction of an aryl group at the nitrogen center can be accomplished via modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds between an amine and an aryl halide or triflate. wikipedia.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.orgresearchgate.net In this context, this compound would serve as the amine coupling partner. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields in these transformations. beilstein-journals.org

Table 2: Representative Derivatization Reactions at the Aniline Nitrogen

| Reaction Type | Reagent Example | Product Type | Catalyst/Conditions |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acyl aniline (Amide) | Base (e.g., Pyridine (B92270), Et₃N) |

| Alkylation | Methyl Iodide (CH₃I) | N-Alkyl aniline | Base (e.g., K₂CO₃) |

| Arylation | Bromobenzene (C₆H₅Br) | N-Aryl aniline (Diaryl amine) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., X-Phos), Base (e.g., NaOtBu) beilstein-journals.org |

Cross-Coupling Reactions for Further Functionalization

To utilize this compound as a scaffold in cross-coupling reactions, it must first be functionalized with a suitable leaving group, typically a halide or a triflate. This can be achieved via electrophilic halogenation, as discussed in section 7.1, to produce, for example, 5-bromo-4-(2-naphthyloxy)-3-(trifluoromethyl)aniline. This halogenated derivative can then serve as a substrate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. masterorganicchemistry.com Reacting the brominated derivative with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl structure, effectively extending the molecular framework. Nickel-catalyzed Suzuki reactions have also been developed for the synthesis of complex aryl ethers. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new, substituted alkene, again catalyzed by palladium. mdpi.com This provides a route to introduce vinyl-type substituents onto the aniline ring.

These cross-coupling strategies are fundamental in medicinal chemistry for the synthesis of complex molecules from simpler, functionalized building blocks.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is influenced by the susceptibility of the aniline and naphthyl groups to these transformations, while the trifluoromethyl group is generally robust.

Oxidation: Primary aromatic amines are susceptible to oxidation, which can lead to a variety of products, including nitroso compounds, nitro compounds, or complex polymeric materials, depending on the oxidant and reaction conditions. Selective oxidation can be challenging. Under controlled conditions using specific reagents like hydrogen peroxide in trifluoroacetic acid, aryl trifluoromethyl sulfides have been selectively oxidized to the corresponding sulfoxides, suggesting that the trifluoromethyl group is stable under these oxidative conditions. rsc.org The naphthyl ring system can also be oxidized to quinones under more forceful conditions.

Reduction: The core aromatic rings and the trifluoromethyl group are resistant to catalytic hydrogenation under standard conditions. The ether linkage is also generally stable. Reduction chemistry is more relevant for derivatives of the parent molecule. For instance, if a nitro group is introduced onto either aromatic ring via electrophilic nitration, it can be readily reduced to a primary amine using methods such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn/HCl). This provides a pathway to diamino derivatives.

Photochemical Transformations

The photochemical behavior of this compound is anticipated to be rich, owing to the presence of the photoactive naphthyl group and the potential for the aniline moiety to participate in photoredox processes.

The naphthyl ether component can absorb UV light, leading to excited states that may undergo various transformations. Alkyl naphthyl ethers are known to participate in photochemical reactions, including cycloadditions and dimerizations. acs.orgacs.org

Furthermore, the molecule is a candidate for participation in visible-light photoredox catalysis. Aniline derivatives can act as electron donors in photocatalytic cycles, and trifluoromethyl groups are often installed using radical-based photochemical methods. researchgate.netmdpi.com It is plausible that under irradiation in the presence of a suitable photocatalyst, the aniline could be oxidized via a single-electron transfer (SET) to form a radical cation, initiating further reactions. Alternatively, the molecule could be a substrate for photochemically-initiated trifluoromethylation or other radical functionalizations. researchgate.netrsc.orgacs.org Visible-light-mediated strategies have been developed for the C-H trifluoromethylation of aniline derivatives using a photocatalyst and a CF₃ radical source. acs.org

Applications and Future Research Trajectories of 4 2 Naphthyloxy 3 Trifluoromethyl Aniline Analogues

Design of Advanced Chemical Probes and Tools for Biological Systems

The development of sophisticated chemical probes is crucial for unraveling complex biological processes. Analogues of 4-(2-naphthyloxy)-3-(trifluoromethyl)aniline offer a promising framework for the design of such tools, particularly fluorescent probes for bioimaging. The inherent fluorescence of the naphthalene (B1677914) moiety, combined with the tunable electronic properties imparted by the trifluoromethylaniline scaffold, provides a solid foundation for creating environmentally sensitive dyes.

Future research in this area could focus on the synthesis of analogues with enhanced photophysical properties, such as increased quantum yields and larger Stokes shifts, to improve their utility in cellular imaging. nih.gov By strategically introducing specific functionalities, these probes could be designed to target particular organelles or biomolecules, enabling the visualization of dynamic processes within living cells. nih.govnih.gov For instance, the aniline (B41778) nitrogen presents a convenient handle for the attachment of recognition motifs that can direct the probe to specific proteins or nucleic acid structures. Moreover, the development of "turn-on" fluorescent probes, where fluorescence is quenched until a specific biological event or interaction occurs, represents a particularly exciting avenue for investigation. researchgate.net

Table 1: Potential Modifications of this compound Analogues for Chemical Probe Development

| Modification Site | Potential Functionality | Desired Outcome |

| Aniline Nitrogen | Targeting moieties (e.g., peptides, small molecules) | Localization to specific cellular compartments or biomolecules |

| Naphthyl Ring | Electron-donating or -withdrawing groups | Tuning of photophysical properties (e.g., emission wavelength, quantum yield) |

| Aniline Ring | Additional reactive groups | Covalent labeling of target proteins for pull-down experiments |

Functional Materials Development

The field of materials science is constantly seeking novel organic molecules with unique electronic and photophysical properties for the development of advanced functional materials. Analogues of this compound, with their aromatic and electron-rich/deficient character, are promising candidates for incorporation into polymers and other materials.

The trifluoromethyl group is known to enhance thermal stability and chemical resistance in polymers, making analogues of this compound attractive monomers for the synthesis of high-performance materials. researchgate.net Furthermore, the extended π-system of the naphthyloxy group suggests potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research in this direction would involve the synthesis of polymerizable analogues and the characterization of their material properties, including their conductivity, photoluminescence, and charge-transport capabilities. The ability to modify the aniline and naphthyl rings allows for the fine-tuning of the electronic energy levels of the resulting materials, which is critical for optimizing device performance.

Catalyst Design and Ligand Development in Organic Synthesis

The development of novel catalysts is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. The aniline nitrogen in this compound analogues provides a potential coordination site for metal ions, suggesting their utility as ligands in catalysis.

Future research could explore the synthesis of transition metal complexes featuring these analogues as ligands. nih.gov The steric and electronic properties of the ligand, which can be systematically varied through synthetic modifications, would be expected to influence the catalytic activity and selectivity of the resulting metal complexes. For example, the bulky naphthyloxy group could create a specific chiral environment around the metal center, potentially enabling enantioselective transformations. The trifluoromethyl group, with its strong electron-withdrawing nature, could modulate the electron density at the metal center, thereby influencing its reactivity. Potential catalytic applications to be investigated could include cross-coupling reactions, hydrogenations, and oxidations.

Emerging Applications in Agrochemistry Research

The trifluoromethylaniline moiety is a well-established pharmacophore in a variety of agrochemicals. semanticscholar.org The presence of a trifluoromethyl group can significantly enhance the biological activity of a molecule, often by increasing its metabolic stability and cellular permeability. chimia.ch Consequently, analogues of this compound represent a promising class of compounds for the discovery of new herbicides, insecticides, and fungicides.

Research in this area would involve the synthesis of a diverse library of analogues with variations in the substitution patterns on both the aniline and naphthyl rings. These compounds would then be screened for their biological activity against a range of agriculturally relevant pests and weeds. researchgate.netnih.gov For instance, studies have shown that certain trifluoromethylphenyl amides exhibit significant insecticidal and repellent properties. nih.gov Structure-activity relationship (SAR) studies would be crucial for identifying the key structural features responsible for the observed biological activity and for guiding the design of more potent and selective agrochemicals. researchgate.net

Table 2: Examples of Trifluoromethyl-Containing Scaffolds in Agrochemicals

| Compound Class | Agrochemical Type | Mode of Action (Example) |

| Phenylpyrazoles | Insecticide | GABA-gated chloride channel antagonist |

| Sulfonylureas | Herbicide | Acetolactate synthase (ALS) inhibitor |

| Benzoxazinones | Herbicide | Photosystem II inhibitor |

Prospects for Combinatorial Chemistry and High-Throughput Screening in Analogue Discovery

The exploration of the vast chemical space accessible through analogues of this compound can be significantly accelerated by the application of combinatorial chemistry and high-throughput screening (HTS) techniques. nih.gov These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the efficiency of the discovery process for new bioactive molecules or functional materials. nih.govdatapdf.com

Future research efforts could focus on developing a robust solid-phase or solution-phase synthetic route to the this compound scaffold that is amenable to combinatorial diversification. nih.gov This would enable the creation of large libraries of analogues with a wide range of substituents at various positions on the molecule. These libraries could then be subjected to HTS against a variety of biological targets or for desired material properties. nih.govewadirect.comlifechemicals.com For example, an agrochemical discovery program could screen these libraries for herbicidal or insecticidal activity using automated whole-organism or enzyme-based assays. researchgate.net Similarly, a drug discovery program could screen for inhibition of specific enzymes or binding to particular receptors. The data generated from HTS would not only identify lead compounds for further optimization but also provide valuable SAR information to guide future design efforts.

Q & A

Q. What are the key synthetic routes for preparing 4-(2-naphthyloxy)-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-naphthol and a nitro-substituted trifluoromethylbenzene precursor, followed by reduction of the nitro group to an amine. Key steps include:

- Naphthol Activation : Use of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) to deprotonate 2-naphthol, enhancing nucleophilicity .

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents (NaBH₄ with transition metal catalysts) to convert the nitro group to an amine .

- Optimization : Reaction temperature (80–120°C) and solvent choice significantly impact yield. For example, DMF increases reaction rate but may require purification to remove residual solvents .

Q. What biological targets or pathways are associated with this compound?

- Methodological Answer : Similar trifluoromethyl-aniline derivatives exhibit activity as kinase inhibitors (e.g., EGFR, VEGFR) due to their electron-withdrawing groups enhancing binding to ATP pockets . For this compound:

- Target Screening : Use computational docking (AutoDock Vina) with PDB structures (e.g., 1M17 for EGFR) to predict binding affinities .

- Cellular Assays : MTT assays on cancer cell lines (e.g., HeLa, A549) to assess IC₅₀ values. Dose-response curves often show sub-micromolar activity in analogues .

Advanced Research Questions

Q. How do electronic effects of the naphthyloxy and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The CF₃ group deactivates the benzene ring, directing electrophilic substitution to the naphthyloxy group. This hinders Suzuki-Miyaura coupling unless Pd catalysts with strong oxidative addition capacity (e.g., Pd(OAc)₂ with XPhos) are used .

- Steric Effects : The bulky naphthyloxy group reduces reactivity in Ullmann couplings; microwave-assisted synthesis (100°C, 30 min) improves efficiency .

Q. Case Study :

- Buchwald-Hartwig Amination : Optimized with t-BuONa as base and RuPhos ligand, achieving 85% yield for aryl ether formation .

Q. What computational methods (DFT, MD) predict the compound’s stability and interaction with biological targets?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets calculate HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Fukui indices highlight nucleophilic sites at the amino group .

- Molecular Dynamics (MD) : Simulations (AMBER force field) show stable binding to EGFR’s hydrophobic pocket (RMSD < 2 Å over 50 ns), with key residues (Lys745, Thr790) forming hydrogen bonds .

Q. How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?

- Methodological Answer :

- Source Analysis : Variability often stems from assay conditions (e.g., serum concentration, incubation time). For example, IC₅₀ values decrease 2-fold in serum-free media due to reduced protein binding .

- Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) and standardized protocols (CLSI guidelines) .

Data Contradiction Analysis

Q. Why do some studies report high aqueous solubility for this compound, while others classify it as lipid-soluble?

- Methodological Answer :

- LogP vs. Experimental Solubility : Calculated LogP (3.1) suggests lipid solubility, but experimental data (e.g., 0.5 mg/mL in PBS) may reflect micelle formation or pH-dependent ionization (pKa ~4.8 for aniline) .

- Mitigation : Use HPLC-UV to measure solubility under controlled pH (e.g., 7.4 vs. 5.0) and report buffer composition .

Methodological Best Practices

Q. What strategies minimize decomposition during storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.